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molecular formula C10H15N B152787 2,6-Diethylaniline CAS No. 579-66-8

2,6-Diethylaniline

Cat. No. B152787
M. Wt: 149.23 g/mol
InChI Key: FOYHNROGBXVLLX-UHFFFAOYSA-N
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Patent
US04703126

Procedure details

The reactor filed with Cu-chromite/BaO catalyst was heated to 610° C. Into the reactor was fed 68.4 g of 2.6-diethylaniline and 41.4 g of water per hour. The organic reaction product after 5 hours of such reaction conditions was collected and subjected to partial hydrogenation as described in Example 1. After filtering of the hydrogenation catalyst, 332.4 g of organic liquid containing 45.8 g percent of 2.6-diethylaniline and 41.0 percent of 7-ethyl indole was obtained.
Quantity
68.4 g
Type
reactant
Reaction Step One
[Compound]
Name
Cu chromite BaO
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Name
Quantity
41.4 g
Type
solvent
Reaction Step Three
Yield
41%

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:9]=[CH:8][CH:7]=[C:6]([CH2:10][CH3:11])[C:4]=1[NH2:5])[CH3:2]>O>[CH2:1]([C:3]1[CH:9]=[CH:8][CH:7]=[C:6]2[C:4]=1[NH:5][CH:11]=[CH:10]2)[CH3:2]

Inputs

Step One
Name
Quantity
68.4 g
Type
reactant
Smiles
C(C)C1=C(N)C(=CC=C1)CC
Step Two
Name
Cu chromite BaO
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Step Three
Name
Quantity
41.4 g
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
610 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic reaction product after 5 hours of such reaction conditions
Duration
5 h
CUSTOM
Type
CUSTOM
Details
was collected
FILTRATION
Type
FILTRATION
Details
After filtering of the hydrogenation catalyst, 332.4 g of organic liquid
ADDITION
Type
ADDITION
Details
containing 45.8 g percent of 2.6-diethylaniline

Outcomes

Product
Name
Type
product
Smiles
C(C)C=1C=CC=C2C=CNC12
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 41%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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